![molecular formula C14H14N2O2 B1299552 3-吡啶甲酸,2-[(3,5-二甲苯基)氨基]- CAS No. 55285-30-8](/img/structure/B1299552.png)

3-吡啶甲酸,2-[(3,5-二甲苯基)氨基]-

货号 B1299552

CAS 编号:

55285-30-8

分子量: 242.27 g/mol

InChI 键: IANCFWQKRODISX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

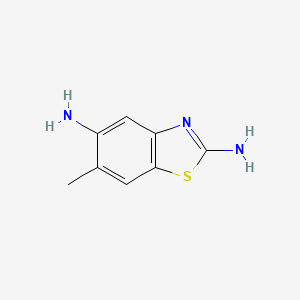

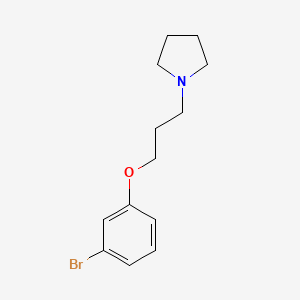

“3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-” is a compound with the molecular formula C14H14N2O2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-” comprises of a pyridine ring substituted with a carboxylic acid and an amino group.Chemical Reactions Analysis

The chemical reactions involving pyridinecarboxylic acids are diverse. For example, the biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .科学研究应用

- Phytochemical Profiling

- Field : Plant Physiology

- Application : This compound was identified in a study performing phytochemical profiling of different Salix clones . The study aimed to understand the variability in the level of chemical composition among different hybrid clones of Salix.

- Method : The study used Gas Chromatography/Mass Spectrometry (GC-MS) analysis to perform the phytochemical profiling .

- Results : The study identified the presence of various secondary metabolites, volatile oils, acid esters, organic acids, and other compounds that mark these clones as pharmaceutically important . All extracts of studied Salix clones contained phytochemical important compounds such as 9,12,15-octadecatrienoic acid, 2,3-bis [ (trimethylsilyl)oxy]propyl ester, ergosta-5,22-dien-3-ol, acetate, (3a-22E)-1-monolinoleoyl glycerol trimethylsilyl ether and ethyl iso-allocholate .

- Synthesis of Pyrazoloquinolinones

- Field : Organic Chemistry

- Application : This compound has been used as a catalyst for the rapid multi-component synthesis of pyrazoloquinolinones . Pyrazoloquinolinones are a product of multicomponent synthesis and show important biological properties. They are GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors and potassium channel openers .

- Method : The study used a multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles . This newly designed protocol very quickly constructed products conventionally under milder conditions .

- Results : The reaction regioselectively produced pyrazoloquinolinones in excellent yield (84–98%) .

- Green Synthesis of Pyrazoloquinolinones

- Field : Green Chemistry

- Application : Pyridine-2-carboxylic acid (P2CA) has been used as a green and efficient catalyst for the synthesis of pyrazoloquinolinones . These compounds show important biological properties, including acting as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers . They also show antileishmanial activity against amastigotes, antimicrobial activity, and antiproliferative activity .

- Method : The study used a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . This newly designed protocol very quickly constructed products conventionally under milder conditions .

- Results : The reaction regioselectively produced pyrazoloquinolinones in excellent yield (84–98%) .

属性

IUPAC Name |

2-(3,5-dimethylanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-6-10(2)8-11(7-9)16-13-12(14(17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANCFWQKRODISX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360797 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |

CAS RN |

55285-30-8 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)